molecular formula C24H21NO4 B4641686 2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycinate

2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycinate

Cat. No.: B4641686
M. Wt: 387.4 g/mol
InChI Key: IFCHETMSAXZHPM-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycinate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by its unique structure, which includes a biphenyl group, an oxoethyl group, and a phenylacetyl glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycinate typically involves multiple steps. One common method includes the reaction of biphenyl-4-carboxylic acid with oxalyl chloride to form biphenyl-4-carbonyl chloride. This intermediate is then reacted with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yl)propionic acid
  • N-{2-[(4’-cyano-1,1’-biphenyl-4-yl)oxy]ethyl}-N’-hydroxy-N-methylurea

Uniqueness

Compared to similar compounds, 2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycinate is unique due to its specific structural features, such as the presence of both the oxoethyl and phenylacetyl glycinate moieties

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-22(21-13-11-20(12-14-21)19-9-5-2-6-10-19)17-29-24(28)16-25-23(27)15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCHETMSAXZHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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